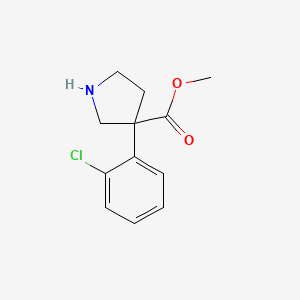

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Description

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (CAS: 2090721-80-3, molecular weight: 239.70) is a pyrrolidine derivative featuring a methyl ester at position 3 and a 2-chlorophenyl substituent on the same carbon. Its structural framework is significant in medicinal chemistry due to the versatility of the pyrrolidine ring and the electronic effects of the 2-chlorophenyl group. The compound is supplied globally by multiple vendors, including Longchem Co. and Suzhou Yacoo Chemical Reagent Corporation, though it is currently listed as temporarily out of stock .

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3 |

InChI Key |

HKJXNNNGPXBULZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, particularly its derivatives, exhibits significant applications across chemistry, biology, medicine, and industry. Research highlights its potential in treating neurological disorders and its role in various biochemical studies.

Scientific Research Applications

- Chemistry: Utilized as an intermediate in synthesizing various organic compounds.

- Biology: Employed in studying biological pathways and enzyme interactions.

- Medicine: Investigated for potential therapeutic effects and as a precursor in drug development, particularly for neurological disorders.

- Industry: Used in producing specialty chemicals and materials.

The biological activity of this compound involves interactions with enzymes and receptors, modulating neurotransmitter systems. It inhibits certain enzymes, leading to altered biochemical pathways affecting cellular functions.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits enzymes involved in neurotransmitter metabolism, influencing levels of neurotransmitters like serotonin and dopamine.

- Receptor Interaction: It binds selectively to specific receptors, potentially altering their activity and leading to biological effects such as anxiolytic and antidepressant-like effects.

Pharmacological Applications

This compound is studied for developing pharmaceuticals targeting neurological disorders.

- Antidepressant Development: Research suggests it may enhance serotonin levels, making it a candidate for antidepressant therapies.

- Anxiolytic Effects: Studies indicate potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

- Neuroscience Research: A study demonstrated that a related compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant.

- Analytical Chemistry Applications: The compound has been used as a reference standard in analytical methods for quantifying related substances in biological samples.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Ethyl 2-Oxo-4-(4-chlorophenyl)-pyrrolidine-3-carboxylate (±)-7b

- Structure : Ethyl ester with a 4-chlorophenyl group and a ketone at position 2.

- Key Differences: The 4-chlorophenyl substituent (vs. 2-chlorophenyl) reduces steric hindrance near the pyrrolidine nitrogen.

- Physicochemical Impact: Ethyl ester increases lipophilicity (logP) compared to the methyl analog, while the ketone may reduce solubility in nonpolar solvents .

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate Hydrochloride

- Structure : Methyl ester with a 3-bromophenyl group and hydrochloride salt.

- Key Differences: Bromine (vs. Hydrochloride salt improves aqueous solubility compared to the free base form of the target compound.

- Synthetic Note: Bromination requires distinct reagents (e.g., Br₂ or NBS), differing from chlorination methods .

Ester Group Modifications

Tert-butyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate

- Structure : Tert-butyl ester with a 3-bromophenylmethyl substituent.

- Bromophenylmethyl side chain introduces a flexible linker, contrasting with the rigid 2-chlorophenyl group in the target compound.

- Molecular Weight : 340.25 (vs. 239.70 for the target), highlighting the impact of larger substituents .

Functionalized Pyrrolidine Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

- Structure : Carboxylic acid derivative with a benzodioxolyl group and trifluoromethylphenyl ureido side chain.

- Key Differences: Carboxylic acid (vs. Trifluoromethylphenyl group introduces strong electron-withdrawing effects, altering electronic distribution.

- Biological Relevance : Such modifications are common in protease inhibitors or receptor antagonists .

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Weight | Substituent Position | Halogen | Ester Group | Notable Features |

|---|---|---|---|---|---|

| Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate | 239.70 | 2-chlorophenyl | Cl | Methyl | Baseline compound |

| Ethyl 2-Oxo-4-(4-chlorophenyl)-pyrrolidine-3-carboxylate | ~253.7 | 4-chlorophenyl | Cl | Ethyl | Ketone at C2 |

| Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate·HCl | ~278.6 | 3-bromophenyl | Br | Methyl | Hydrochloride salt |

| Tert-butyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate | 340.25 | 3-bromophenylmethyl | Br | Tert-butyl | Flexible side chain |

Biological Activity

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.7 g/mol. The compound features a pyrrolidine ring substituted with a chlorophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various pharmacological effects such as:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects in pain management and inflammation-related disorders.

- Receptor Modulation : The compound may also bind to certain receptors involved in signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays using human cancer cell lines demonstrated varying degrees of cytotoxicity:

- Cell Viability Assays : For example, exposure to the compound at concentrations around 100 µM resulted in a significant reduction in viability in A549 human lung adenocarcinoma cells, although the effect was less pronounced compared to standard chemotherapeutics like cisplatin .

- Comparison with Similar Compounds : When compared with other derivatives, this compound exhibited moderate anticancer activity, suggesting that structural variations significantly impact efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Testing : Preliminary tests indicated that it possesses moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Characterization : Research has focused on synthesizing derivatives of this compound and characterizing their biological activities. These studies often employ structure-activity relationship (SAR) analyses to optimize potency and selectivity against cancer cells .

- Comparative Studies : Investigations comparing this compound with other pyrrolidine derivatives have highlighted unique aspects of its biological profile, particularly in terms of enzyme inhibition and receptor interactions .

Data Summary Table

Q & A

Basic: What are the established synthetic routes for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis typically involves multi-step routes, such as:

- Cyclization reactions : Starting from substituted pyridine or pyrrolidine precursors, followed by functional group modifications. For example, condensation of 2-chlorophenyl-containing intermediates with pyrrolidine derivatives under catalytic conditions.

- Catalytic cross-coupling : Palladium or copper catalysts (e.g., Suzuki-Miyaura coupling) for aryl-aryl bond formation, as seen in analogous pyridine-based syntheses .

- Optimization strategies :

Basic: How can the stereochemical configuration of this compound be determined using crystallographic techniques?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters and hydrogen bonding networks validate the structure .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional uncertainty and confirm stereochemistry .

- Puckering analysis : Apply Cremer-Pople parameters to quantify pyrrolidine ring distortion, distinguishing axial vs. equatorial substituents .

Advanced: What methodologies are employed to analyze the puckering dynamics of the pyrrolidine ring in this compound?

Answer:

- Cremer-Pople coordinates : Calculate ring puckering amplitude () and phase angle () to classify chair, envelope, or twist conformers. This requires atomic coordinates from high-resolution SC-XRD data .

- Molecular dynamics (MD) simulations : Model ring flexibility in solution or solid-state using software like Mercury. Compare simulated puckering trajectories with experimental data to assess environmental effects .

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict energy barriers between conformers .

Advanced: How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

Answer:

- Twinning detection : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in chiral molecules. Validate with R-factor convergence and difference density maps .

- Disorder modeling : Split occupancy for overlapping atoms (e.g., chlorophenyl groups) using PART instructions in SHELX. Refine anisotropic displacement parameters to reduce residual electron density .

- Validation tools : Cross-check with Mercury’s Mogul database for bond-length/angle outliers and PLATON’s ADDSYM to detect missed symmetry .

Basic: What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns, comparing with calculated exact mass (e.g., 223.08 Da for CHClNO) .

- IR spectroscopy : Ester C=O stretch (~1740 cm) and C-Cl vibration (~750 cm) .

Advanced: What computational approaches are used to predict the intermolecular interactions and packing motifs in the crystalline form of this compound?

Answer:

- Hirshfeld surface analysis : Visualize close contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer. Quantify interaction percentages for comparative crystal engineering .

- Docking studies : Use Mercury’s Materials Module to compare packing motifs with analogous structures in the Cambridge Structural Database (CSD). Identify common synthons (e.g., halogen bonds involving Cl) .

- Energy frameworks : Construct 3D interaction networks with PIXEL (included in Mercury) to calculate lattice energy contributions from van der Waals, electrostatic, and polarization forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.